Corilagin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest that corilagin possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages, potentially offering therapeutic benefits for inflammatory diseases [].

Antioxidant Activity

Corilagin exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This activity might contribute to its potential role in preventing and managing diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders [].

Antiviral Effects

Research suggests that corilagin might exhibit antiviral activity against various viruses, including hepatitis B virus (HBV) and influenza A virus (IAV). It might achieve this by inhibiting viral replication and entry into host cells [, ].

Antitumor Potential

Corilagin has shown promising antitumor effects in pre-clinical studies. It has been observed to suppress the growth and proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis (programmed cell death) [].

Other Potential Applications

Corilagin also demonstrates potential benefits in other areas, including:

- Hepatoprotective effects: Corilagin might protect the liver from damage caused by various factors, including alcohol and toxins [].

- Antimicrobial activity: Studies suggest that corilagin possesses antimicrobial activity against various bacteria and fungi [].

- Neuroprotective effects: Corilagin might offer neuroprotective effects against neurodegenerative diseases like Alzheimer's disease [].

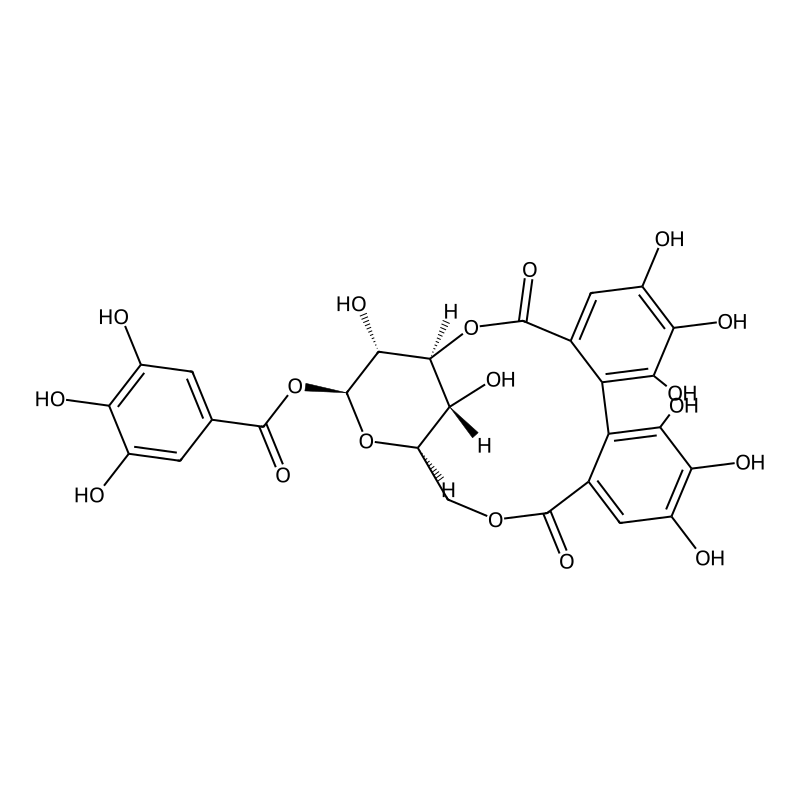

Corilagin is a complex polyphenolic compound classified as an ellagitannin, primarily found in various plants, including Caesalpinia coriaria and Phyllanthus emblica. Its chemical formula is C27H22O18, with a molecular weight of 634.45 g/mol. The structure of corilagin features multiple hydroxyl groups and galloyl moieties, contributing to its diverse biological activities and interactions within biological systems .

Corilagin's mechanism of action is being actively investigated. Studies suggest it might influence various cellular pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, potentially offering an approach for cancer treatment. Additionally, Corilagin might exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators [].

Additionally, corilagin can participate in redox reactions due to its phenolic structure, leading to the generation of reactive oxygen species (ROS), which play a significant role in its biological activities, particularly in apoptosis induction in cancer cells .

Corilagin has been extensively studied for its biological activities, particularly its anticancer properties. It has demonstrated efficacy against various cancer cell lines by inducing apoptosis through both intrinsic and extrinsic pathways, primarily mediated by the activation of caspases and the generation of ROS .

Moreover, corilagin exhibits antioxidant properties, anti-inflammatory effects, and hepatoprotective activities. It has been shown to inhibit the growth of breast cancer cells by promoting autophagy and apoptosis while sparing normal cells from cytotoxic effects . In addition to its anticancer effects, corilagin has potential applications in enhancing the effectiveness of other drugs, such as 5-Fluorouracil in colorectal cancer therapy .

Corilagin can be extracted from natural sources or synthesized through various chemical methods. Natural extraction typically involves solvent extraction techniques from plant materials rich in ellagitannins. For synthetic approaches, corilagin can be produced via chemical modification of simpler polyphenolic compounds or through biosynthetic pathways using plant cell cultures .

Research into synthetic routes aims to improve yield and purity while exploring the compound's derivatives for enhanced biological activity.

Studies have shown that corilagin interacts with various cellular pathways, enhancing the effectiveness of certain chemotherapeutic agents while reducing their side effects. For instance, it enhances the sensitivity of colorectal cancer cells to 5-Fluorouracil by modulating pathways involved in cell survival and apoptosis .

Furthermore, corilagin's ability to generate ROS plays a crucial role in its mechanism of action against cancer cells. Research indicates that it can downregulate proteins associated with drug resistance, such as glucose-regulated protein 78 (GRP78), thereby improving therapeutic outcomes in resistant cancer types .

Corilagin shares structural similarities with other polyphenolic compounds such as:

- Ellagic Acid: A hydrolytic product of corilagin known for its antioxidant properties and potential anticancer effects.

- Gallic Acid: Another phenolic compound that exhibits anti-inflammatory and antioxidant activities.

- Punicalagins: Found in pomegranates, these compounds also exhibit strong antioxidant properties.

Comparison TableCompound Structure Type Key Activities Unique Features Corilagin Ellagitannin Anticancer, antioxidant Induces apoptosis via ROS generation Ellagic Acid Polyphenol Antioxidant, anticancer Hydrolytic product of corilagin Gallic Acid Phenolic Acid Antioxidant, anti-inflammatory Simple structure with fewer rings Punicalagins Ellagitannin Antioxidant Found primarily in pomegranates

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Corilagin | Ellagitannin | Anticancer, antioxidant | Induces apoptosis via ROS generation |

| Ellagic Acid | Polyphenol | Antioxidant, anticancer | Hydrolytic product of corilagin |

| Gallic Acid | Phenolic Acid | Antioxidant, anti-inflammatory | Simple structure with fewer rings |

| Punicalagins | Ellagitannin | Antioxidant | Found primarily in pomegranates |

Corilagin's unique combination of structural features and biological activities makes it a valuable compound for further research and potential therapeutic applications. Its ability to induce apoptosis selectively in cancer cells while preserving normal cell viability highlights its promise as a targeted treatment option.

Solvent-Based Extraction Optimization

Traditional solvent extraction methods represent the foundational approach for corilagin isolation from plant materials. The optimization of solvent-based extraction parameters is critical for achieving maximum yield while maintaining compound integrity. Conventional extraction typically employs organic solvents such as ethanol, methanol, or acetone, often in combination with water to achieve optimal polarity for corilagin solubilization [1] [2].

Ethanol-water systems have demonstrated superior performance for corilagin extraction. Optimization studies using response surface methodology have identified optimal conditions at ethanol concentration of 65.38%, extraction temperature of 81.55°C, liquid-to-solid ratio of 20.14:1, and extraction time of 2.46 hours, yielding extraction efficiencies of 92-95% [3]. The hydroalcoholic nature of this system provides the appropriate polarity balance required for effective corilagin dissolution while minimizing the co-extraction of undesired compounds.

Methanol-water mixtures offer an alternative approach with demonstrated effectiveness at lower temperatures. Studies indicate that 50% methanol-water solutions can achieve extraction yields of 70-85% within 30 minutes at ambient temperature, making this method particularly suitable for thermolabile applications [2]. The enhanced solubility of corilagin in methanol-water systems is attributed to the formation of hydrogen bonds between the solvent molecules and the hydroxyl groups present in the corilagin structure.

Acetone-water extraction systems provide intermediate polarity conditions suitable for selective corilagin extraction. These systems typically operate at temperatures between 25-50°C with extraction times ranging from 1-2 hours, achieving yields of 60-75% [4]. The acetone component enhances the dissolution of less polar impurities, which can subsequently be removed through partitioning processes.

Hot water extraction represents the most environmentally benign approach, eliminating the need for organic solvents entirely. This method operates at 100°C for 2-6 hours and can achieve yields of 45-65% [5]. While the extraction efficiency is lower compared to organic solvent systems, the absence of toxic solvents makes this approach attractive for applications requiring high purity standards and environmental compliance.

Advanced Purification Techniques

Macroporous Resin Chromatography

Macroporous resin chromatography has emerged as a powerful tool for corilagin purification, offering selective adsorption based on molecular size, polarity, and specific interactions. The choice of resin type significantly influences separation efficiency and final product purity [1] [6].

D101 macroporous resin has demonstrated exceptional performance for corilagin purification, particularly in ionic liquid-assisted extraction systems. This resin features pore sizes of 85-100 Å and surface areas of 450-500 m²/g, providing optimal conditions for corilagin adsorption while excluding larger molecular weight impurities [1] [6]. The resin exhibits an adsorption capacity of 25-30 mg/g for corilagin, with elution using 30% methanol achieving recovery rates of 86.49%. The mechanism of separation relies on hydrophobic interactions between the resin matrix and the aromatic rings of corilagin, while hydrophilic impurities are excluded.

Macro-Prep CM resin represents a weak cation exchange option suitable for corilagin purification under specific pH conditions. This resin provides exceptional capacity and resolution with 50 μm particle size, allowing high flow rates while maintaining separation efficiency [7]. The hydrophilic matrix reduces nonspecific binding, while the macroporous structure enhances access to ionic sites. Elution is typically performed using pH gradients, achieving recovery rates of 85-95%.

HP-20 Diaion resin offers a complementary approach with 290 Å pore size and 590 m²/g surface area, providing high adsorption capacity for polyphenolic compounds. This resin demonstrates adsorption capacities of 80-120 mg/g with 50% ethanol elution achieving 75-85% recovery rates [8]. The separation mechanism involves both hydrophobic interactions and hydrogen bonding between the resin surface and corilagin hydroxyl groups.

Operational parameters for macroporous resin chromatography require careful optimization. Flow rates must be controlled to ensure adequate contact time between the sample and resin surface, typically maintained at 1-3 bed volumes per hour. Loading capacity should not exceed 70% of the maximum adsorption capacity to maintain separation efficiency. Elution profiles are optimized using stepwise or gradient elution with increasing organic solvent concentrations to achieve selective desorption of corilagin while retaining impurities.

Preparative High-Performance Liquid Chromatography Protocols

Preparative High-Performance Liquid Chromatography represents the gold standard for high-purity corilagin isolation, offering unparalleled resolution and reproducibility. The development of robust preparative High-Performance Liquid Chromatography protocols requires systematic optimization of multiple parameters including column selection, mobile phase composition, flow rates, and detection conditions [9] [8].

Column selection criteria focus on particle size, pore size, and surface chemistry to optimize separation efficiency. C18 columns with 250 × 21.2 mm dimensions and 5-10 μm particle sizes have demonstrated excellent performance for corilagin purification [9] [8]. The reverse-phase mechanism provides separation based on hydrophobic interactions, with corilagin retention influenced by the number and position of hydroxyl groups.

Kromasil 100-7-C18 columns have shown particular effectiveness with isocratic mobile phase systems using 25% methanol in water. Flow rates of 15 mL/min with 4.0 mL injection volumes allow for efficient sample processing while maintaining resolution. Detection at 270 nm provides optimal sensitivity for corilagin monitoring, achieving purities of 95-98% [8].

XBridge C18 columns with smaller dimensions (4.6 × 150 mm) and 3.5 μm particles offer high-resolution analytical and semi-preparative capabilities. Gradient elution using 0.4% formic acid-methanol systems at 0.3 mL/min flow rates enables superior peak shape and resolution. The smaller injection volumes (0.002 mL) require concentration of samples but provide purities of 90-95% [10].

Mobile phase optimization involves balancing retention, selectivity, and peak shape. Formic acid addition (0.1-0.4%) improves peak symmetry and reduces tailing effects commonly observed with polyphenolic compounds. Gradient elution profiles are designed to provide initial retention of corilagin while eluting early-eluting impurities, followed by selective corilagin elution with increasing organic modifier concentration.

Scale-up considerations for preparative High-Performance Liquid Chromatography require maintaining separation selectivity while increasing throughput. Linear scaling relationships apply for most parameters, with flow rates and injection volumes scaled proportionally to column cross-sectional area. Loading capacity typically ranges from 1-5% of column volume to maintain resolution, with higher loadings possible when purity requirements are less stringent.

Ionic Liquid-Assisted Extraction Innovations

Ionic liquid-assisted extraction represents a paradigm shift in corilagin extraction methodology, offering unique advantages including negligible vapor pressure, tunable polarity, and enhanced extraction efficiency. The selection and optimization of ionic liquid systems require comprehensive understanding of structure-property relationships and extraction mechanisms [1] [6] [11].

1-Butyl-3-methylimidazolium bromide has emerged as the most effective ionic liquid for corilagin extraction, demonstrating superior performance compared to conventional solvent systems. Optimal extraction conditions include 0.4 M ionic liquid concentration at 50°C for 15 minutes under ultrasonic assistance, achieving extraction efficiencies of 90-95% [1] [6] [12]. The extraction mechanism involves formation of hydrogen bonds between the imidazolium cation and corilagin hydroxyl groups, while the bromide anion provides additional stabilization through electrostatic interactions.

Ultrasonic assistance significantly enhances ionic liquid extraction efficiency through cavitation effects that disrupt plant cell walls and improve mass transfer. The acoustic energy creates microscopic bubbles that collapse violently, generating localized high-pressure and high-temperature conditions that facilitate corilagin release from the plant matrix [13]. Power settings of 500-800 W with pulse modes (20 seconds on, 20 seconds off) prevent excessive heating while maximizing extraction efficiency.

Temperature optimization reveals complex relationships between extraction efficiency and ionic liquid properties. Higher temperatures (50-60°C) reduce ionic liquid viscosity and increase diffusion rates, enhancing corilagin solubilization. However, temperatures above 60°C may cause degradation of thermolabile compounds and alter ionic liquid structure. The optimal temperature of 50°C provides the best balance between extraction efficiency and compound stability [14] [15].

Liquid-to-solid ratios significantly influence extraction efficiency and subsequent purification requirements. Ratios of 10:1 to 15:1 (mL ionic liquid solution per gram plant material) provide sufficient volume for complete extraction while minimizing ionic liquid consumption. Higher ratios improve extraction completeness but increase downstream processing costs and complexity [13] [16].

Ionic liquid recovery and recycling are essential for economic viability and environmental sustainability. Macroporous resin adsorption provides an effective method for ionic liquid removal from corilagin extracts, with D101 resin demonstrating high selectivity for ionic liquid adsorption while allowing corilagin passage [1] [6]. Alternative recovery methods include liquid-liquid extraction with organic solvents, though this partially negates the environmental advantages of ionic liquid systems [17].

Comparative performance studies demonstrate that ionic liquid extraction achieves higher yields in shorter extraction times compared to conventional methods. The enhanced solvation capacity of ionic liquids for polyphenolic compounds, combined with their ability to disrupt hydrogen bonding networks in plant matrices, results in more complete extraction of target compounds [11] [18]. Additionally, the reduced thermal stress and elimination of toxic organic solvents make ionic liquid systems particularly attractive for pharmaceutical and nutraceutical applications.

Mechanism of enhanced extraction involves multiple molecular-level interactions that distinguish ionic liquid systems from conventional solvents. The imidazolium cation forms π-π stacking interactions with the aromatic rings of corilagin, while the hydroxyl groups engage in hydrogen bonding with both the cation and anion. This multi-point binding provides enhanced solubilization capacity and explains the superior extraction efficiency observed with ionic liquid systems [19] [20].